molecular formula C6H10O3 B1473658 4-(Hydroxymethyl)-4-methyloxolan-2-one CAS No. 1142950-59-1

4-(Hydroxymethyl)-4-methyloxolan-2-one

Cat. No.: B1473658
CAS No.: 1142950-59-1
M. Wt: 130.14 g/mol
InChI Key: QYXNYUCNIBVLMH-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-4-methyloxolan-2-one is an organic compound with a furanone ring structure. It is known for its unique chemical properties and has been studied for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-4-methyloxolan-2-one typically involves the reaction of dihydrofuran with specific reagents under controlled conditions. One common method includes the reaction of dihydrofuran with formaldehyde in the presence of an acid catalyst to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-4-methyloxolan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

4-(Hydroxymethyl)-4-methyloxolan-2-one has been extensively studied for its applications in:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-4-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Hydroxymethyl)-4-methyloxolan-2-one include:

Uniqueness

This compound is unique due to its specific hydroxymethyl and methyl groups attached to the furanone ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in various fields .

Properties

IUPAC Name

4-(hydroxymethyl)-4-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(3-7)2-5(8)9-4-6/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXNYUCNIBVLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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